molecular formula C16H17NO2 B14723184 3-hydroxy-N-methyl-2,3-diphenylpropanamide CAS No. 13143-88-9

3-hydroxy-N-methyl-2,3-diphenylpropanamide

Cat. No.: B14723184
CAS No.: 13143-88-9
M. Wt: 255.31 g/mol
InChI Key: GBFOSAFFKVHORO-UHFFFAOYSA-N
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Description

3-hydroxy-N-methyl-2,3-diphenylpropanamide is an organic compound with the molecular formula C16H17NO2 It is characterized by the presence of a hydroxyl group, a methyl group, and two phenyl groups attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-N-methyl-2,3-diphenylpropanamide typically involves the reaction of N-methyl-2,3-diphenylpropanamide with a suitable hydroxylating agent. One common method is the hydroxylation of N-methyl-2,3-diphenylpropanamide using hydrogen peroxide in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroxylation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-N-methyl-2,3-diphenylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-hydroxy-N-methyl-2,3-diphenylpropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-hydroxy-N-methyl-2,3-diphenylpropanamide involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl groups can participate in π-π interactions with aromatic residues in proteins, affecting their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating enzyme activity and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-hydroxy-N-methyl-2,3-diphenylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both hydroxyl and phenyl groups allows for diverse chemical reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

13143-88-9

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

3-hydroxy-N-methyl-2,3-diphenylpropanamide

InChI

InChI=1S/C16H17NO2/c1-17-16(19)14(12-8-4-2-5-9-12)15(18)13-10-6-3-7-11-13/h2-11,14-15,18H,1H3,(H,17,19)

InChI Key

GBFOSAFFKVHORO-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C(C1=CC=CC=C1)C(C2=CC=CC=C2)O

Origin of Product

United States

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